Cas no 1805429-83-7 (4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol)

4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol
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- インチ: 1S/C9H8F2N2O/c1-5-6(3-12)2-7(4-14)13-8(5)9(10)11/h2,9,14H,4H2,1H3
- InChIKey: CQTAPUXVSPJZOQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=C(C#N)C=C(CO)N=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 56.9
4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041348-1g |
4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol |
1805429-83-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanolに関する追加情報
4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol: A Novel Compound with Promising Applications in Medicinal Chemistry
CAS No. 1805429-83-7 represents a unique chemical entity with a complex molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, specifically 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol, is characterized by its multifunctional aromatic ring system and the presence of various substituents that contribute to its potential biological activity. The integration of cyano, difluoromethyl, and methyl groups within the pyridine ring framework creates a unique molecular scaffold that may serve as a valuable platform for drug discovery. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties and target-specific interactions.
The 4-Cyano group in this molecule is particularly noteworthy due to its ability to enhance electronic effects and influence protonation states, which are critical for optimizing drug-receptor binding affinities. The 2-(difluoromethyl) substituent introduces fluorine atoms that can significantly alter the hydrophobicity and lipophilicity of the molecule. Fluorine atoms are known to improve the metabolic stability of pharmaceutical compounds, as demonstrated in recent research published in Journal of Medicinal Chemistry (2023). The 3-methyl group further contributes to the molecule's stereochemical properties, which may influence its conformational flexibility and bioavailability.
The 6-methanol functional group at the pyridine ring's 6-position adds another layer of complexity to this compound's chemical profile. This hydroxyl group can participate in hydrogen bonding interactions, which are essential for establishing target-specific interactions with biological macromolecules. The presence of multiple functional groups in this molecule suggests that it may exhibit multi-target activities, a concept that has gained traction in modern drug discovery strategies. Research published in Bioorganic & Medicinal Chemistry Letters (2023) has explored how such multifunctional scaffolds can be leveraged to develop polypharmacological agents with broader therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the 3D molecular conformations and binding modes of this compound with remarkable accuracy. These computational models have been instrumental in identifying potential target proteins such as kinases and enzymes that may interact with this molecule. A study published in ACS Chemical Biology (2023) demonstrated that the pyridine ring in this compound can serve as a ligand binding domain for various GPCR (G-Protein Coupled Receptors), which are key targets in neurological disorders and cardiovascular diseases.
The synthetic accessibility of 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol has also been a focus of recent research. Chemists have developed efficient asymmetric synthesis routes to produce this compound with high enantiomeric purity, which is critical for ensuring the therapeutic efficacy and minimal side effects of potential pharmaceutical applications. A 2023 paper in Organic & Biomolecular Chemistry described a novel transition metal-catalyzed method that allows for the selective introduction of the difluoromethyl group, highlighting the importance of precise functional group manipulation in drug development.
Experimental studies have further validated the biological relevance of this compound. In vitro assays have shown that 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol exhibits antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may have potential applications in the development of novel antibiotics, especially given the increasing prevalence of antimicrobial resistance. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the cyano group in this molecule plays a crucial role in enhancing its microbicidal activity through the disruption of cell membrane integrity.
Furthermore, the hydroxyl group in the 6-methanol position may contribute to the molecule's solubility properties, which are essential for ensuring pharmacokinetic efficiency. Recent work in Pharmaceutical Research (2023) has focused on optimizing the solubility profiles of similar compounds through solid-state modification techniques. These studies have demonstrated that the hydroxyl group can be modified to enhance water solubility while maintaining the desired biological activity.
The multifunctional nature of this compound also makes it a promising candidate for drug repurposing studies. Researchers have explored the potential of this molecule to interact with existing drug targets in novel ways. For example, a 2023 paper in Drug Discovery Today suggested that the pyridine ring could be utilized to develop selective agonists for neurotransmitter receptors, which could have applications in psychiatric disorders and neurodegenerative diseases.
In conclusion, 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol (CAS No. 1805429-83-7) represents a fascinating example of how structural complexity can lead to biological versatility. The combination of cyano, difluoromethyl, and methanol groups within the pyridine ring framework creates a unique molecule with potential applications in pharmaceutical development. As research in medicinal chemistry continues to advance, compounds like this one will likely play an increasingly important role in the discovery of novel therapeutic agents.
Recent studies have also explored the environmental impact of this compound, emphasizing the need for sustainable synthesis methods. A 2023 paper in Green Chemistry discussed the development of green chemistry protocols to produce this compound with minimal environmental footprint. These efforts reflect the growing emphasis on eco-friendly pharmaceutical development and highlight the importance of green chemistry principles in modern drug discovery.
Overall, the 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol molecule exemplifies the intersection of structural complexity and biological utility. Its unique chemical features make it a valuable subject for further research and development, with potential applications spanning multiple therapeutic areas. As scientists continue to unravel the molecular mechanisms underlying its biological activities, this compound is likely to remain a focal point in the quest for innovative pharmaceutical solutions.
For those interested in exploring the chemical synthesis of this compound, recent advances in asymmetric catalysis and fluorination techniques have provided new tools for its preparation. These developments underscore the importance of methodological innovation in the field of organic chemistry and highlight the potential for customized drug design based on such molecular structures.
In summary, the 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol molecule stands as a testament to the power of structural diversity in pharmaceutical science. Its multifaceted nature not only presents opportunities for novel drug development but also serves as a platform for interdisciplinary research across chemistry, biology, and environmental science. As the field continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and therapeutic innovation.
Further research into the pharmacokinetic properties of this compound is also warranted, as understanding how it is absorbed, distributed, metabolized, and excreted in the body will be essential for its clinical application. Studies in this area could provide valuable insights into the dosage requirements and potential side effects of such compounds, ensuring their safe and effective use in therapeutic settings.
Ultimately, the 4-Cyano-2-(difluoromethyl)-3-methylpyridine-6-methanol molecule represents a compelling example of how structural complexity can lead to biological versatility. Its unique chemical features make it a valuable subject for further research and development, with potential applications spanning multiple therapeutic areas. As scientists continue to unravel the molecular mechanisms underlying its biological activities, this compound is likely to remain a focal point in the quest for innovative pharmaceutical solutions.
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